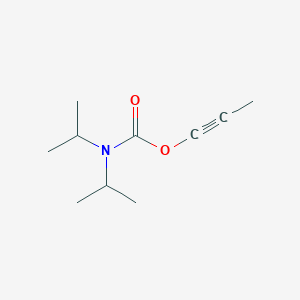
Magnesium;iron(2+);titanium(4+);carbonate;hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;iron(2+);titanium(4+);carbonate;hydroxide is a complex inorganic compound that consists of magnesium, iron, titanium, carbonate, and hydroxide ions This compound is of interest due to its unique combination of elements, which impart distinct chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;iron(2+);titanium(4+);carbonate;hydroxide typically involves the co-precipitation method. This process includes the following steps:
Preparation of Solutions: Solutions of magnesium, iron, and titanium salts (such as magnesium chloride, iron(II) sulfate, and titanium(IV) chloride) are prepared.
Mixing and Precipitation: The solutions are mixed under controlled pH conditions, often using a base such as sodium hydroxide to induce precipitation.
Aging and Filtration: The precipitate is aged to allow for complete reaction and crystallization, followed by filtration to separate the solid product.
Washing and Drying: The precipitate is washed to remove impurities and then dried to obtain the final compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to control the reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;iron(2+);titanium(4+);carbonate;hydroxide undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The iron(2+) ion can undergo oxidation to iron(3+), while titanium(4+) remains stable.
Substitution Reactions: The hydroxide and carbonate ions can participate in substitution reactions with other anions.
Acid-Base Reactions: The compound can react with acids to release carbon dioxide and form corresponding salts
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Acids: Hydrochloric acid or sulfuric acid can be used for acid-base reactions.
Bases: Sodium hydroxide or ammonium hydroxide can be used for precipitation reactions.
Major Products Formed
Oxidation: Iron(3+) compounds and titanium dioxide.
Acid-Base Reactions: Magnesium chloride, iron(III) chloride, and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
Magnesium;iron(2+);titanium(4+);carbonate;hydroxide has several scientific research applications:
Catalysis: Used as a catalyst in organic synthesis and environmental remediation processes.
Materials Science: Investigated for its potential use in the development of advanced materials, such as nanocomposites and coatings.
Environmental Chemistry: Employed in water treatment processes to remove heavy metals and other contaminants.
Biomedical Applications: Studied for its potential use in drug delivery systems and as a component in bioactive materials
Wirkmechanismus
The mechanism by which magnesium;iron(2+);titanium(4+);carbonate;hydroxide exerts its effects involves several molecular targets and pathways:
Catalytic Activity: The compound’s catalytic properties are attributed to the presence of transition metals (iron and titanium), which facilitate redox reactions.
Adsorption: The hydroxide and carbonate ions provide sites for the adsorption of contaminants in water treatment applications.
Biological Interactions: In biomedical applications, the compound can interact with cellular components, promoting targeted drug delivery and enhancing biocompatibility
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium Hydroxide: Commonly used as an antacid and laxative.
Iron(III) Hydroxide: Used in water treatment and as a pigment.
Titanium Dioxide: Widely used as a pigment and in photocatalysis.
Uniqueness
Magnesium;iron(2+);titanium(4+);carbonate;hydroxide is unique due to its multi-element composition, which imparts a combination of properties not found in simpler compounds. This makes it particularly valuable in applications requiring multifunctional materials.
Eigenschaften
CAS-Nummer |
607729-37-3 |
|---|---|
Molekularformel |
CHFeMgO4Ti+5 |
Molekulargewicht |
205.03 g/mol |
IUPAC-Name |
magnesium;iron(2+);titanium(4+);carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Fe.Mg.H2O.Ti/c2-1(3)4;;;;/h(H2,2,3,4);;;1H2;/q;2*+2;;+4/p-3 |
InChI-Schlüssel |
PJNORISTQMMWKC-UHFFFAOYSA-K |
Kanonische SMILES |
C(=O)([O-])[O-].[OH-].[Mg+2].[Ti+4].[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({2-Methyl-4-[4-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}oxy)propan-1-ol](/img/structure/B12598498.png)


![2-Chloro-1-{4-[3-(chloromethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B12598512.png)
![1-Phosphabicyclo[2.2.2]octa-2,5,7-triene](/img/structure/B12598518.png)
![(1E)-3-(Furan-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-en-1-imine](/img/structure/B12598540.png)

![Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]-](/img/structure/B12598542.png)
![6-(Thiophen-3-yl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12598546.png)




![2,5-Pyrrolidinedione, 3-phenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B12598565.png)
